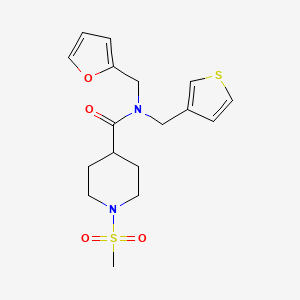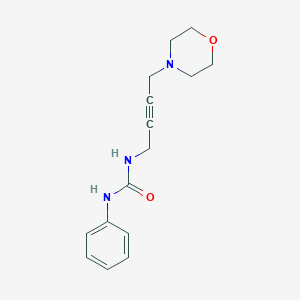
1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea, also known as MPBU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. MPBU is a small molecule inhibitor that can selectively target specific enzymes and proteins, making it a valuable tool for studying biological processes and developing new therapeutic strategies.
Mecanismo De Acción
1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea works by binding to specific enzymes and proteins, inhibiting their activity and preventing them from carrying out their biological functions. The exact mechanism of action of 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea varies depending on the specific target it is designed to inhibit.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea depend on the specific target it is designed to inhibit. In general, 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea can affect various cellular processes, including cell division, protein synthesis, and signaling pathways. 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea has also been shown to modulate the activity of specific neurotransmitters, suggesting potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea in lab experiments is its selectivity, which allows researchers to target specific enzymes and proteins without affecting other cellular processes. 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea is also relatively easy to use and can be synthesized in large quantities. However, one limitation of 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea is its potential toxicity, which can vary depending on the specific target it is designed to inhibit. Researchers must also be careful when interpreting results obtained using 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea, as off-target effects can occur.
Direcciones Futuras
There are several potential future directions for the use of 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea in scientific research. One area of interest is the development of 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea-based therapies for cancer and other diseases. Another potential direction is the use of 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea as a tool for studying the role of specific enzymes and proteins in cellular processes. Additionally, further research is needed to better understand the potential side effects and limitations of using 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea in lab experiments.
Métodos De Síntesis
The synthesis of 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea involves a multi-step process that requires specialized equipment and expertise. The most common method involves the reaction of 4-morpholinobutyne with phenylisocyanate in the presence of a palladium catalyst. The resulting product is then purified using chromatography techniques to obtain pure 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea.
Aplicaciones Científicas De Investigación
1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea has been used in various scientific research fields, including cancer research, neuroscience, and immunology. In cancer research, 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell division and proliferation. In neuroscience, 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea has been used to study the role of specific proteins in the development and function of the nervous system. In immunology, 1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea has been shown to modulate the activity of immune cells, suggesting potential applications in the treatment of autoimmune diseases.
Propiedades
IUPAC Name |
1-(4-morpholin-4-ylbut-2-ynyl)-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-15(17-14-6-2-1-3-7-14)16-8-4-5-9-18-10-12-20-13-11-18/h1-3,6-7H,8-13H2,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGMOMYTFPWTDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC#CCNC(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Morpholinobut-2-yn-1-yl)-3-phenylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

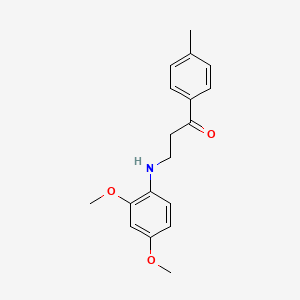
![Methyl 4-{[3-(4-chlorophenyl)-5-(2,3-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazin-1-yl]methyl}benzoate](/img/structure/B2353748.png)

![2-{[2-(4-chlorophenyl)-5-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2353752.png)

![1-(4-Chlorophenyl)-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea](/img/structure/B2353754.png)

![2-ethoxy-5-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2353760.png)
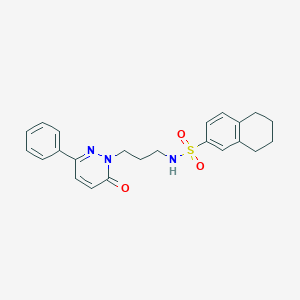
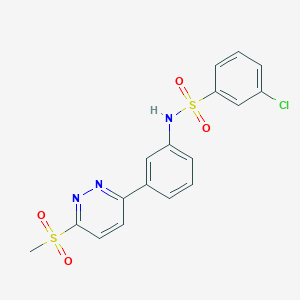
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2353765.png)
![(Z)-ethyl 1-(furan-2-ylmethyl)-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2353767.png)
![3-{[4-bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B2353768.png)
